TP-064: A Technical Guide for a Potent and Selective PRMT4/CARM1 Chemical Probe
TP-064: A Technical Guide for a Potent and Selective PRMT4/CARM1 Chemical Probe
Introduction: Unraveling the Role of PRMT4 with a Precision Tool
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical epigenetic regulator involved in a diverse array of cellular processes.[1][2] As a Type I PRMT, it catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, thereby modulating gene transcription, RNA processing, DNA damage repair, and signal transduction.[3] The aberrant activity of PRMT4 has been implicated in the pathogenesis of numerous diseases, most notably in various forms of cancer, including multiple myeloma, making it a compelling target for therapeutic intervention.[1][2]
The development of highly selective and potent chemical probes is paramount to dissecting the complex biology of enzymes like PRMT4 and for validating their therapeutic potential. TP-064 has emerged as a cornerstone chemical probe for the study of PRMT4.[1][3] Developed through a collaboration between Takeda and the Structural Genomics Consortium, TP-064 is a potent, selective, and cell-active small molecule inhibitor of PRMT4.[4][5] This guide provides an in-depth technical overview of TP-064, its properties, and its application as a research tool for scientists and drug development professionals. Accompanying this probe is its structurally related negative control, TP-064N, which is inactive against PRMT4 and serves as an essential tool for validating on-target effects.[3][4]
Chemical and Physical Properties of TP-064
A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application in biological systems.
| Property | Value | Source |
| Chemical Name | N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide | [6][7] |
| Molecular Formula | C28H34N4O2 | [6][7] |
| Molecular Weight | 458.60 g/mol | [6] |
| CAS Number | 2080306-20-1 | [6][7] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | DMSO: 30 mg/mL, Ethanol: 30 mg/mL, DMF: 30 mg/mL, 1eq. HCl: 45.86 mg/mL (100 mM) | [6][7] |
| Storage | Store at -20°C | [6] |
| SMILES | CNCCN1CCC(C2=CC(CN(C(C3=CC(OC4=CC=CC=C4)=CC=C3)=O)C)=CC=N2)CC1 | [4] |
| InChIKey | VUIITYLFSAXKIQ-UHFFFAOYSA-N | [4][6] |
Chemical Structure of TP-064 and its Negative Control TP-064N
Caption: Chemical structures of the potent PRMT4 inhibitor TP-064 and its inactive negative control, TP-064N.
Mechanism of Action: Targeting the Substrate-Binding Site
TP-064 exerts its inhibitory effect on PRMT4 through a specific and well-characterized mechanism. It is a potent inhibitor of the methyltransferase activity of PRMT4, with a half-maximal inhibitory concentration (IC50) of less than 10 nM.[1][3] Mechanistic studies have revealed that TP-064 is S-adenosyl-L-methionine (SAM) noncompetitive, indicating that it does not bind to the cofactor binding site. Instead, co-crystallization studies of TP-064 with the catalytic domain of human PRMT4 (PDB code: 5U4X) have definitively shown that it binds to the substrate-binding site, adjacent to the cofactor product S-adenosyl-L-homocysteine (SAH).[3] This binding mode physically occludes the binding of protein substrates, thereby preventing the transfer of a methyl group. The binding of TP-064 to PRMT4 has been confirmed by biophysical methods such as differential static light scattering (DSLS) and surface plasmon resonance (SPR), with the latter revealing a dissociation constant (Kd) of 7.1 ± 1.8 nM.[3][4]
Selectivity Profile: A Highly Focused Inhibitor
A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. TP-064 exhibits exceptional selectivity for PRMT4 over other protein methyltransferases. It has been shown to be over 100-fold more selective for PRMT4 than for other histone methyltransferases and non-epigenetic targets.[4][6] While it is largely inactive against most other PRMT family members (IC50 > 10 µM), it does show some activity against PRMT6 (IC50 of 1.3 µM) and PRMT8 (IC50 of 8.1 µM), which are structurally the most similar to PRMT4.[3] This high degree of selectivity minimizes the risk of off-target effects, making it a reliable tool for attributing biological outcomes to the inhibition of PRMT4.
Selectivity of TP-064 Against a Panel of Protein Methyltransferases
| Target | IC50 (µM) |
| PRMT4 (CARM1) | < 0.01 |
| PRMT1 | > 10 |
| PRMT3 | > 10 |
| PRMT5 | > 10 |
| PRMT6 | 1.3 |
| PRMT7 | > 10 |
| PRMT8 | 8.1 |
| PRMT9 | > 10 |
| Other Histone and DNA Methyltransferases (24 total) | > 10 |
Data compiled from Nakayama et al., 2018.[3]
Cellular Activity and Phenotypic Effects
TP-064 is a cell-active probe, capable of penetrating the cell membrane and engaging with its intracellular target. In cellular assays, TP-064 effectively inhibits the methylation of known PRMT4 substrates. For instance, it reduces the arginine dimethylation of BRG1-associated factor 155 (BAF155) with an IC50 of 340 ± 30 nM and Mediator complex subunit 12 (MED12) with an IC50 of 43 ± 10 nM in HEK293 cells.[1][3]
A significant body of research has utilized TP-064 to probe the role of PRMT4 in cancer. Treatment with TP-064 has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines.[2][3] This anti-proliferative effect is associated with an arrest of the cell cycle in the G1 phase.[3][8]
Experimental Protocols: A Guide to Application
The following protocols are provided as a guide for the use of TP-064 in common cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blotting for PRMT4 Substrate Methylation
This protocol describes the use of TP-064 to assess its effect on the methylation of a known PRMT4 substrate, such as BAF155 or MED12.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Complete cell culture medium
-
TP-064 and TP-064N (negative control)
-
DMSO (for stock solutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-dimethyl-BAF155, anti-total-BAF155, anti-dimethyl-MED12, anti-total-MED12)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of TP-064 or TP-064N (e.g., 0.01 to 10 µM) for the desired duration (e.g., 48-72 hours).[9] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[10][11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]
-
Incubate the membrane with primary antibodies against the methylated substrate and the total protein (loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize the methylated protein signal to the total protein signal.
Caption: Schematic of PRMT4's role in transcriptional activation and its inhibition by TP-064.
Conclusion and Future Perspectives
TP-064 is a well-characterized and indispensable chemical probe for the investigation of PRMT4 biology. Its high potency, selectivity, and cellular activity, coupled with the availability of a validated negative control, make it an ideal tool for elucidating the diverse functions of PRMT4 in health and disease. As research into the therapeutic potential of targeting PRMT4 continues, TP-064 will undoubtedly play a crucial role in advancing our understanding and in the development of novel therapeutic strategies for cancer and other diseases.
References
-
Nakayama, K., et al. (2018). TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. Oncotarget, 9(26), 18480–18493. [Link]
-
Structural Genomics Consortium. (n.d.). TP-064 A Chemical Probe For PRMT4. Retrieved from [Link]
-
Nakayama, K., et al. (2018). TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. PubMed. [Link]
-
Nakayama, K., et al. (2018). TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. Oncotarget. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TP-064. Retrieved from [Link]
-
PubMed. (2025). Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064. [Link]
-
Nakayama, K., et al. (2018). TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. Oncotarget. [Link]
-
Green, M. R., & Scott, A. M. (2021). CARM1 arginine methyltransferase as a therapeutic target for cancer. PMC. [Link]
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Szewczyk, M. M. (2020). PRMT4 (CARM1) cellular assay. openlabnotebooks.org. [Link]
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Creative Biolabs. (2025). Western Blot Protocol & Troubleshooting. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Nakayama, K., et al. (2018). TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. PubMed. [Link]
-
Nakayama, K., et al. (2018). TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. Semantic Scholar. [Link]
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Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
-
PubMed. (2025). Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064. [Link]
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